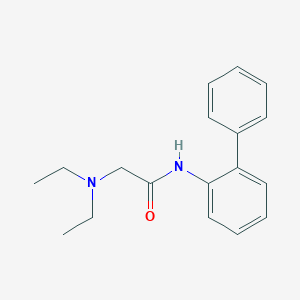

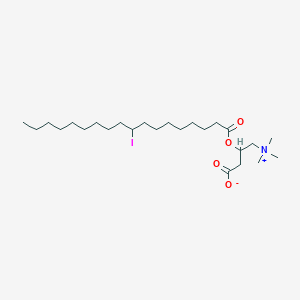

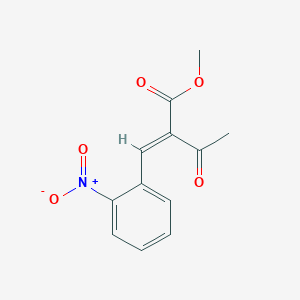

![molecular formula C15H16FN5 B019046 1-(叔丁基)-3-(4-氟苯基)-1H-吡唑并[3,4-d]嘧啶-4-胺 CAS No. 338391-69-8](/img/structure/B19046.png)

1-(叔丁基)-3-(4-氟苯基)-1H-吡唑并[3,4-d]嘧啶-4-胺

描述

The compound "1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine" is of significant interest due to its potential in various biochemical applications, including its use as a molecular probe and in drug discovery. Its molecular structure and unique chemical properties make it a valuable subject for scientific research.

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidine derivatives involves complex chemical reactions. For example, a palladium-catalyzed Suzuki reaction was utilized to synthesize an intermediate compound important for mTOR-targeted PROTAC molecule PRO1, with a high yield under optimized conditions (Zhang et al., 2022). Another synthesis method developed for fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines involves reactions with various primary and secondary amines to form substituted amides (Eleev et al., 2015).

Molecular Structure Analysis

The molecular structure and spectral analysis of related compounds, like 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, have been characterized by X-ray diffraction, FT-IR, UV-Vis, 1H, and 13C NMR spectroscopies. Theoretical calculations support the experimental results, indicating stable molecular structures and potential for nonlinear optical properties (Tamer et al., 2016).

Chemical Reactions and Properties

Research on pyrazolo[3,4-d]pyrimidine derivatives has shown their broad spectrum of biological activities. These compounds have been investigated for their potential as A2A adenosine receptor antagonists, showcasing their capacity for significant biological interactions and applications in pharmacological probes (Kumar et al., 2011). Another study highlighted the synthesis and antibacterial activities of 4-imino-5H-pyrazolo[3,4-d]pyrimidin-5-amines, revealing moderate to good inhibitory effects against pathogenic bacteria (Beyzaei et al., 2017).

Physical Properties Analysis

The physical properties of related compounds have been thoroughly investigated through experimental and computational studies, including density functional theory (DFT) calculations. These studies have provided insights into the vibrational frequencies, molecular electrostatic potentials, and HOMO-LUMO energy gaps, elucidating the chemical reactivity and stability of the compounds (Shukla et al., 2015).

Chemical Properties Analysis

The chemical properties of pyrazolo[3,4-d]pyrimidine derivatives, including their reactivity and potential for forming hydrogen-bonded structures, have been explored. These properties are critical for understanding the compounds' interactions at the molecular level, particularly in biological systems (Justyna et al., 2017).

科学研究应用

合成和药物见解

优选杂环支架

吡唑并[1,5-a]嘧啶及其衍生物,包括与指定化学结构相似的结构,是药物发现中的优选杂环。它们作为开发类药候选物的构建模块的应用展示了广泛的药用特性,例如抗癌、中枢神经系统药物、抗感染、抗炎和放射诊断。围绕这些支架的构效关系 (SAR) 研究引起了关注,突出了在开发新药候选物中进一步开发的潜力 (Cherukupalli et al., 2017).

杂环化合物的合成

与指定化合物相似的衍生物的化学反应性使其成为合成多种杂环化合物(包括吡唑并咪唑和噻唑)的宝贵构建模块。这种多功能性突出了该化合物在合成各种杂环化合物和染料中的重要性,提供了温和的反应条件和广泛的前体适应性 (Gomaa & Ali, 2020).

光电材料应用

除了药物应用之外,吡唑并[3,4-d]嘧啶及其相关支架的衍生物已被探索用于电子器件、发光元件和光电转换元件中的应用。将这些杂环并入 π 扩展共轭体系已显示出对新型光电材料的创建具有极大的价值,突出了它们在药物化学之外的多功能性 (Lipunova et al., 2018).

抗菌效力

对与问题化合物密切相关的吡唑并/稠合嘧啶的研究表明了它们在抗菌药物发现中的潜力。这些研究强调了环变异、稠合和取代策略在实现有效抗菌基序中的重要性,指出了从这种支架合成新型抗菌剂的持续需求 (Trivedi et al., 2022).

属性

IUPAC Name |

1-tert-butyl-3-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN5/c1-15(2,3)21-14-11(13(17)18-8-19-14)12(20-21)9-4-6-10(16)7-5-9/h4-8H,1-3H3,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPDIAWCEGNHFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

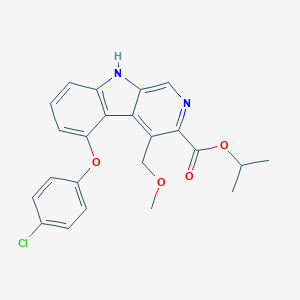

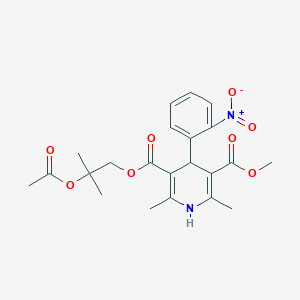

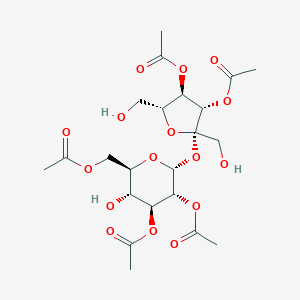

![[4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B18980.png)

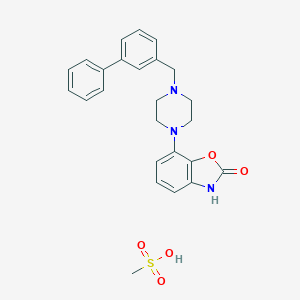

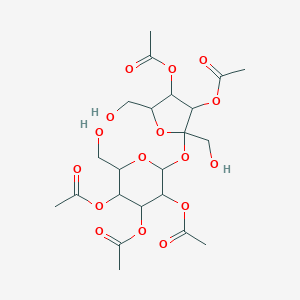

![(1R,13R,15Z)-15-Ethyl-18,18-dihydroxy-16-methyl-14,17-dioxatetracyclo[11.3.3.02,11.04,9]nonadeca-4(9),6,10,15-tetraene-3,5,8-trione](/img/structure/B18987.png)